Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound characterized by its benzothiophene core and sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multiple steps, starting with the formation of the benzothiophene core. One common approach is the reaction of 1-benzothiophene-2-carboxylate with chlorophenylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, to facilitate the formation of the sulfamoyl group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the pure compound. Additionally, process optimization techniques are employed to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as sodium methoxide (NaOCH₃) or ammonia (NH₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzothiophenes.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfamoyl group makes it a versatile intermediate in organic synthesis.
Biology: Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery.
Medicine: The compound has been investigated for its potential medicinal properties, including anti-inflammatory and antimicrobial activities. Research is ongoing to explore its therapeutic applications in treating various diseases.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in the development of new materials and products.
Mechanism of Action
The mechanism by which Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The sulfamoyl group plays a crucial role in binding to enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may affect signaling pathways related to inflammation and microbial resistance.
Comparison with Similar Compounds
Methyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Methyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Methyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Uniqueness: Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate stands out due to its specific substitution pattern on the benzothiophene ring and the presence of the chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4S2/c1-22-16(19)14-15(12-4-2-3-5-13(12)23-14)24(20,21)18-11-8-6-10(17)7-9-11/h2-9,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOQMFGRWKSXBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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